2,5-Pyridinedimethanamine
Description
Structure
3D Structure
Properties
CAS No. |
90008-38-1 |
|---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
[6-(aminomethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H11N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3-4,8-9H2 |
InChI Key |
CBRAMLKUPIVRPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CN)CN |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Pyridinedimethanamine and Its Derivatives
Direct Synthesis Strategies for 2,5-Pyridinedimethanamine
Direct synthesis strategies aim to construct the this compound molecule from precursors that already contain the pyridine (B92270) core with appropriate functional groups for conversion.
Reductive amination is a highly effective method for forming amines from carbonyl compounds. In the context of this compound synthesis, the key precursor is 2,5-Pyridinedicarboxaldehyde. chembk.com This pathway involves the reaction of the dialdehyde (B1249045) with an amine source, typically ammonia (B1221849) or an ammonia equivalent, to form an intermediate di-imine, which is then reduced to the desired diamine without being isolated.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. For instance, the reduction of a pyridine dicarboxaldehyde can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. google.com A related process, the asymmetric allylboration of 2,5-thiophenedicarboxaldehyde, showcases a method to create chiral bis-homoallylic alcohols, which highlights the versatility of dicarboxaldehyde precursors in complex syntheses. acs.org
Table 1: Illustrative Reductive Amination Pathway
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | 2,5-Pyridinedicarboxaldehyde | Ammonia (NH₃) | Pyridine-2,5-diylbis(methanimine) | Imine Formation |
Multi-step synthesis provides the flexibility to build complex molecules from simpler, more readily available starting materials. solubilityofthings.com A logical retrosynthetic analysis of this compound suggests that it can be derived from precursors like 2,5-bis(halomethyl)pyridine or 2,5-pyridinedinitrile.
A plausible multi-step route could begin with 2,5-lutidine (2,5-dimethylpyridine). The methyl groups can be converted to aminomethyl groups through a sequence of reactions. This process involves a series of carefully planned steps, where functional groups are interconverted to build the final molecular structure. youtube.comsavemyexams.com For example, radical halogenation of the methyl groups would yield a dihalide, which can then be converted to the diamine (discussed in section 2.2.1). Alternatively, oxidation of the methyl groups to carboxylic acids, followed by conversion to amides and subsequent reduction, represents another viable, albeit longer, pathway. The planning of such routes is crucial to avoid incompatible reactions, sometimes requiring the use of protecting groups to temporarily mask reactive functionalities. scribd.com
Precursor Chemistry in this compound Synthesis
The choice of precursor is fundamental to the efficiency and success of the synthesis. Both halogenated and alternative heterocyclic precursors offer distinct advantages in forming the 2,5-substitution pattern.
Halogenated pyridines are versatile intermediates in synthetic organic chemistry. chemrxiv.org For the synthesis of this compound, a key precursor is 2,5-bis(halomethyl)pyridine, such as 2,5-bis(chloromethyl)pyridine. This intermediate can be synthesized from 2,5-lutidine via free-radical halogenation.
Once the 2,5-bis(halomethyl)pyridine is obtained, it can undergo nucleophilic substitution with a suitable nitrogen source. Common methods include the Gabriel synthesis, which uses potassium phthalimide (B116566) followed by hydrolysis, or reaction with sodium azide (B81097) to form a diazide, which is then reduced to the diamine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. A straightforward, though often less clean, method is direct amination with a large excess of ammonia.
Table 2: Synthesis via Halogenated Precursor
| Precursor | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| 2,5-bis(chloromethyl)pyridine | 1. Sodium Azide (NaN₃) 2. LiAlH₄ or H₂/Pd | This compound | Nucleophilic Substitution followed by Reduction |
| 2,5-bis(chloromethyl)pyridine | 1. Potassium Phthalimide 2. Hydrazine (N₂H₄) | This compound | Gabriel Synthesis |
The synthesis of 2-halo-5-methylpyridines is itself an important industrial process, often aimed at avoiding the use of picoline starting materials to prevent byproduct formation. google.com
Building the pyridine ring from acyclic or other heterocyclic precursors is a powerful strategy in organic synthesis. These methods, such as the Hantzsch pyridine synthesis or various condensation reactions, allow for the construction of the pyridine core with the desired substitution pattern already in place. organic-chemistry.org For example, a novel synthesis of 2,5-disubstituted pyridine derivatives has been reported via a ring-opening and closing cascade mechanism starting from isoxazole (B147169) precursors. researchgate.net While these methods may not directly yield this compound, they can produce intermediates like 2,5-dicarboxylate esters or 2,5-dinitriles, which can then be reduced to the target diamine.
Another approach involves the use of heterocyclic aryne intermediates, known as pyridynes, which can be trapped with various nucleophiles to create substituted pyridines. sigmaaldrich.com This allows a common precursor to generate a library of products. Similarly, 2-aminopyridine (B139424) can act as a synthetic synthon, reacting with various compounds to form fused heterocyclic systems. sioc-journal.cn
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org In pyridine synthesis, this involves developing environmentally benign catalysts, using safer solvents like water or ionic liquids, and employing energy-efficient techniques such as microwave or ultrasound irradiation. nih.govsemanticscholar.org
For the synthesis of this compound, green approaches could include:
Catalytic Hydrogenation: Using catalytic hydrogenation for the reduction of 2,5-pyridinedinitrile or 2,5-pyridinedicarboxaldehyde with a recyclable catalyst (e.g., Palladium on Carbon) in a green solvent like ethanol (B145695). This method has high atom economy and avoids stoichiometric waste from metal hydride reducing agents.
Enzymatic Reactions: The use of enzymes can offer high specificity and avoid the need for protecting groups, a key principle of green chemistry. acs.org While specific enzymes for this transformation may be under development, transaminases are a promising class of enzymes for converting carbonyls to amines.
Flow Chemistry: Performing reactions, especially those involving hazardous intermediates like azides, in a continuous-flow system can enhance safety and control over reaction conditions. beilstein-journals.org
One-Pot Reactions: Designing a synthesis where multiple steps are performed in a single reactor without isolating intermediates can save time, resources, and reduce waste. A one-pot conversion of 2,5-lutidine to this compound, while challenging, would represent a significant green advancement.
The development of such methods aligns with the broader goal of making the synthesis of valuable chemical building blocks more sustainable. beilstein-journals.org
Derivatization Strategies for Functionalized this compound Systems
The inherent reactivity of the primary amino groups and the pyridine nitrogen atom in this compound, also known as 2,5-bis(aminomethyl)pyridine, makes it a versatile building block for the synthesis of a wide array of functionalized derivatives. These derivatization strategies are crucial for tuning the molecule's properties for applications in coordination chemistry, materials science, and pharmaceuticals. Key strategies include Schiff base condensation, N-acylation, N-alkylation, and cyclocondensation reactions.
Schiff Base Condensation
The reaction of the primary amine groups of this compound with aldehydes or ketones is a straightforward method to form Schiff base ligands containing imine (C=N) functionalities. ajol.info This condensation reaction is typically performed by refluxing equimolar amounts of the amine and carbonyl compound in a solvent like ethanol. ajol.info The resulting Schiff bases are valuable as polydentate ligands capable of forming stable complexes with various transition metals. asianpubs.org
The versatility of this method allows for the introduction of a wide range of functional groups into the final molecule, depending on the substituents present on the aldehyde or ketone precursor. For instance, the condensation of 2-(aminomethyl)pyridine with variously substituted hydroxybenzaldehydes yields Schiff bases where electronic effects of the substituents influence properties like intramolecular hydrogen bonding. ajol.info Similarly, reacting 2,5-bis(aminomethyl)thiophene, an analogue of this compound, with 2-formylpyridine produces a pentadentate N4S Schiff base ligand. asianpubs.org These reactions highlight the potential to create complex, multi-dentate ligands from a this compound core.
Table 1: Examples of Schiff Base Formation with Pyridinemethanamine Analogues
| Amine Reactant | Carbonyl Reactant | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-(aminomethyl)pyridine | Substituted hydroxybenzaldehydes (e.g., salicylaldehyde) | Ethanol, reflux | Substituted hydroxybenzaldimines | ajol.info |
| 2,5-bis(aminomethyl)thiophene | 2-formylpyridine | Ethanol, 60°C | Macroacyclic N4S Schiff base ligand | asianpubs.org |
| 4-aminomethyl pyridine | Phthalocyanine precursor with aldehyde groups | Not specified | Schiff base substituted phthalocyanine | nih.gov |
| 2-(aminomethyl)pyridine | 2-hydroxynaphthalene-1-carbaldehyde | Aqueous methanol, 65°C | NNO-donor Schiff base ligand | nih.govresearchgate.net |
N-Acylation
N-acylation introduces an acyl group to the primary amine functionalities of this compound, forming amide bonds. This transformation is typically achieved using acylating agents such as acyl chlorides or acid anhydrides. google.comresearchgate.net The reaction conditions often require careful control to prevent undesired side reactions, such as diacylation when only mono-acylation is desired. For example, in the synthesis of Flecainide precursors, the reaction of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride with 2-(aminomethyl)pyridine requires low temperatures (–10°C to 0°C) to manage selectivity.
Table 2: N-Acylation Reactions on Pyridinemethanamine Systems
| Amine Reactant | Acylating Agent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 2-(aminomethyl)pyridine | 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride | -10°C to 0°C | N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | google.com |
| 2-(aminomethyl)pyridine | 2,5-bis(2,2,2-trifluorethoxy)benzoic acid activated with ethyl chloroformate | Not specified | 2,5-bis(2,2,2-trifluorethoxy)-N-(pyrid-2-yl-methyl)benzamide | google.com |
| 5-amino-1,2,3-triazoles | Cyanoacetic acid | Not specified | Cyanoacetamide derivatives | researchgate.net |
N-Alkylation
The introduction of alkyl groups onto the nitrogen atoms of this compound can be accomplished via N-alkylation. This reaction typically involves treating the amine with an alkyl halide in the presence of a base. researchgate.netresearchgate.net The degree of alkylation (mono-, di-, tri-, or tetra-alkylation) can be controlled by the stoichiometry of the reactants. Aqueous media with a surfactant like sodium dodecyl sulfate (B86663) have been used for efficient N-alkylation of amines with alkyl halides. researchgate.net
More advanced and greener methods utilize alcohols as alkylating agents, catalyzed by transition metal complexes, which proceed through a hydrogen auto-transfer (HAT) pathway where water is the only byproduct. rsc.orgsioc-journal.cn Copper metallaphotoredox catalysis has also emerged as a powerful platform for the N-alkylation of N-nucleophiles with alkyl halides, including challenging substrates like alkyl chlorides and bromides, under mild conditions. princeton.edu These methods allow for the synthesis of a diverse range of secondary and tertiary amines derived from the this compound scaffold.
Table 3: N-Alkylation Strategies for Amines
| Amine Type | Alkylating Agent | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Primary/Secondary Amines | Primary/Secondary Alcohols | Cobalt(II) inverse triazolyl-pyridine complex | Green chemistry, hydrogen auto-transfer (HAT) pathway | rsc.org |
| Aniline | Alkyl Halides | Aqueous media, NaHCO₃, SDS, 80°C | Aqueous-mediated synthesis | researchgate.net |
| Amines | Alkyl Halides | Al₂O₃–OK, acetonitrile (B52724), room temperature | Heterogeneous catalysis at room temperature | researchgate.net |
| N-Nucleophiles | Alkyl Halides (including chlorides) | Ir-photocatalyst and Cu-catalyst | Metallaphotoredox enables use of challenging electrophiles | princeton.edu |
Cyclocondensation Reactions
The bifunctional nature of this compound allows it to participate in cyclocondensation reactions to form new heterocyclic systems. wisdomlib.org These reactions involve the formation of a ring structure by combining two or more reactants. wisdomlib.org For example, reacting 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in a polyphosphoric acid medium can yield imidazo[1,5-a]pyridines. beilstein-journals.orgnih.gov This transformation proceeds through the initial nucleophilic attack of the amine, followed by an intramolecular cyclization involving the pyridine ring. beilstein-journals.org The specific products and yields can be sensitive to steric factors and reaction conditions. beilstein-journals.org Such strategies are powerful for building complex, fused heterocyclic scaffolds from relatively simple precursors.
Table 4: Cyclocondensation Reactions Involving Pyridinemethanamine
| Amine Reactant | Co-reactant | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-(aminomethyl)pyridine | Electrophilically activated nitroalkanes | Polyphosphoric acid (PPA)/H₃PO₃, 140-160°C | Imidazo[1,5-a]pyridines | beilstein-journals.org |
| 2-(aminomethyl)quinolines | Electrophilically activated nitroalkanes | PPA/H₃PO₃ | Imidazo[1,5-a]quinolines | beilstein-journals.org |
| Thiophenylchalcones | Aminoguanidine hydrochloride | KOH, ethanol, ultrasonic irradiation | 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides | researchgate.net |
Coordination Chemistry of 2,5 Pyridinedimethanamine
Ligand Design Principles of 2,5-Pyridinedimethanamine for Metal Complexation
The design of metal complexes using this compound is guided by the arrangement of its three potential nitrogen donor sites: one on the pyridine (B92270) ring and one on each of the two aminomethyl side arms. This structure allows for versatile coordination behavior.
Bidentate and Multidentate Coordination Modes of this compound
This compound possesses the structural requisites to function as a versatile ligand, capable of adopting several coordination modes. The specific mode employed is influenced by factors such as the metal ion's preferred geometry, the reaction stoichiometry, and the presence of competing ligands.
Bidentate Chelation: The ligand can coordinate to a single metal center through two of its nitrogen atoms. The most probable bidentate mode involves the pyridine nitrogen and the nitrogen of the adjacent aminomethyl group at the 2-position, forming a stable five-membered chelate ring. Another possibility is chelation involving the two aminomethyl groups, which would form a larger, more flexible chelate ring.
Bridging Ligand: Due to the separation of the aminomethyl groups at the 2- and 5-positions, the ligand is well-suited to act as a bridging ligand, connecting two or more metal centers to form coordination polymers or polynuclear complexes. For instance, it could bridge two metal ions by coordinating through the pyridine nitrogen to one metal and one of the amine nitrogens to a second metal, or by using each amine group to bind to a different metal center. This is observed in related systems, such as manganese complexes with 3-(aminomethyl)pyridine (B1677787), which form layered coordination polymers. nih.gov
| Potential Coordination Mode | Donors Involved | Resulting Structure |
| Bidentate (Chelating) | Pyridine-N, Amino-N (at C2) | Mononuclear complex with a 5-membered ring |
| Bidentate (Chelating) | Amino-N (at C2), Amino-N (at C5) | Mononuclear complex with a larger chelate ring |
| Monodentate | Pyridine-N or one Amino-N | Mononuclear complex |
| Bidentate (Bridging) | Pyridine-N and Amino-N (at C5) | Dinuclear or polynuclear complex |
| Bidentate (Bridging) | Amino-N (at C2) and Amino-N (at C5) | Dinuclear or polynuclear complex |
This table presents theoretically possible coordination modes based on the ligand's structure.
Steric and Electronic Influences on Metal-Ligand Interactions
The coordination behavior of this compound is governed by a combination of steric and electronic factors.
Electronic Effects: The pyridine ring is an aromatic heterocycle with an electronegative nitrogen atom, which makes it a weak π-acceptor. scribd.com This electronic feature influences the basicity of the entire ligand system. The electron-withdrawing nature of the pyridine ring reduces the electron density on the aminomethyl groups, affecting their donor strength compared to simple alkylamines.
Steric Effects: The positioning of the aminomethyl groups at the 2- and 5-positions imposes specific geometric constraints on the resulting metal complexes. Unlike the more rigid, planar arrangement often enforced by the 2,6-disubstituted isomer, the 2,5-isomer offers more conformational flexibility. The aminomethyl groups can rotate, allowing the ligand to adapt to the coordination preferences of various metal ions. This flexibility can lead to the formation of distorted geometries or allow the ligand to bridge metal centers in unique ways, potentially leading to complex three-dimensional networks. nih.gov The steric hindrance created by the ligand can also protect the metal center from unwanted reactions. wikipedia.org
Synthesis and Structural Characterization of this compound Metal Complexes
The synthesis of metal complexes with aminopyridine-type ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. ekb.egjscimedcentral.com While specific, well-characterized examples for this compound are not extensively reported in scientific literature, the principles can be understood from closely related isomers.
Transition Metal Complexes of this compound
Although detailed studies on transition metal complexes of this compound are limited, extensive research on its isomers, such as 2-(aminomethyl)pyridine (ampy) and 3-(aminomethyl)pyridine, provides significant insight. These ligands readily form stable complexes with a variety of transition metals, including copper(II), platinum(II), and manganese(II).
For example, the reaction of 2-(aminomethyl)pyridine with copper(II) saccharinate yields trans-[Cu(sac)₂ (ampy)₂], where the copper(II) ion is in an octahedral environment, coordinated by two bidentate ampy ligands and two N-bonded saccharinate anions. tandfonline.com Similarly, a platinum(II) complex, trans-Pt(amp)₂₂, features a square-planar geometry with the Pt(II) atom coordinated by two bidentate ampy ligands. iucr.org In the case of 3-(aminomethyl)pyridine, it has been shown to form a 2D coordination polymer with manganese(II) thiocyanate, [Mn(NCS)₂(C₆H₈N₂)₂]n, where the ligand bridges metal centers. nih.gov
Table of Characterized Transition Metal Complexes with the Related Ligand 2-(Aminomethyl)pyridine (ampy)
| Metal | Complex Formula | Coordination Geometry | Key Bond Lengths (Å) | Reference |
|---|---|---|---|---|
| Copper(II) | trans-[Cu(sac)₂(ampy)₂] | Distorted Octahedral | Cu-N(py): 2.030, Cu-N(amine): 2.043 | tandfonline.com |
| Platinum(II) | trans-Pt(amp)₂₂ | Square Planar | Pt-N(py): 2.008, Pt-N(amine): 2.057 | iucr.org |
| Copper(II) | [Cu(NCS)₂(ampy)₂] | Jahn-Teller Distorted Octahedral | Cu-N(py): 2.016, Cu-N(amine): 2.023 | iucr.org |
Lanthanide Coordination Compounds with this compound
The coordination chemistry of lanthanide ions with this compound is an emerging area. While direct structural reports are scarce, studies on similar aminomethylpyridine scaffolds demonstrate their suitability for complexing lanthanide ions. These ions are known for their high and variable coordination numbers (typically 8 to 12) and their luminescent properties.
Research on a related ligand, 2-[bis(2-hydroxy-3,5-dihalobenzyl)aminomethyl]pyridine, has yielded mononuclear lanthanide complexes with Nd(III), Tb(III), and Dy(III). acs.orgnih.gov In these complexes, the lanthanide center is eight-coordinated, adopting a triangular dodecahedron geometry. nih.gov Furthermore, Schiff bases derived from 2-(aminomethyl)pyridine have been used to construct dinuclear lanthanide complexes, such as [Tb₂(L)₂(NO₃)₄]·2CH₃OH, which exhibit interesting magnetic and photoluminescence properties. kit.edu These examples strongly suggest that this compound could act as an effective ligand for sensitizing lanthanide luminescence or constructing polynuclear magnetic materials.
Spectroscopic and Diffraction Techniques for Coordination Sphere Elucidation
A suite of analytical techniques is essential to fully characterize the structure and bonding in metal complexes of this compound.
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Key vibrational bands, such as the N-H stretching and bending modes of the amine groups and the C=N stretching of the pyridine ring, are expected to shift upon complexation. tandfonline.comthaiscience.info The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to metal-nitrogen (M-N) vibrations, providing direct evidence of coordination. semanticscholar.org
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. Ligand-to-metal or metal-to-ligand charge transfer bands, as well as d-d transitions for transition metal complexes, can help determine the coordination geometry around the metal ion. sbmu.ac.irajol.info
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution. Chemical shifts of the pyridine and aminomethyl protons will change upon coordination, providing insight into the binding mode. mdpi.com
Diffraction Techniques:
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a coordination compound. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding. bohrium.comresearchgate.net For example, X-ray diffraction was used to establish the distorted octahedral geometry and Jahn-Teller distortion in the [Cu(NCS)₂(ampy)₂] complex. iucr.org
Table of Spectroscopic Data for a Representative Aminopyridine Complex: trans-[Cu(sac)₂(ampy)₂]
| Technique | Free Ligand (ampy) Feature | Complexed Ligand Feature | Interpretation | Reference |
|---|---|---|---|---|
| IR Spectroscopy | ν(NH₂) at 3365, 3288 cm⁻¹ | ν(NH₂) at 3314, 3258 cm⁻¹ | Shift confirms amine coordination | tandfonline.com |
| IR Spectroscopy | Pyridine ring at 1593, 1571 cm⁻¹ | Pyridine ring at 1608, 1569 cm⁻¹ | Shift confirms pyridine coordination | tandfonline.com |
Chelate Ring Formation and Stability in this compound Complexes
The molecule this compound functions as a versatile ligand in coordination chemistry, capable of forming stable chelate complexes with a variety of metal ions. Its structure, featuring a central pyridine ring with two aminomethyl substituents, allows it to act as a tridentate or bidentate chelating agent.
The formation of a chelate ring significantly enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. numberanalytics.comuwimona.edu.jm This effect is primarily driven by a favorable increase in entropy. libretexts.org When a polydentate ligand like this compound displaces multiple monodentate ligands from a metal's coordination sphere, the total number of independent species in the solution increases, leading to a positive change in entropy and a more favorable Gibbs free energy of formation. libretexts.org
The stability of the chelate rings formed by this compound is influenced by several factors:
Ring Size: The ligand typically forms five-membered chelate rings with metal ions, involving the pyridine nitrogen and one of the aminomethyl nitrogen atoms. nih.gov Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. numberanalytics.comshodhsagar.com
Number of Rings: As a potentially tridentate ligand, this compound can form two chelate rings with a single metal ion, further enhancing the stability of the complex. numberanalytics.com
Nature of the Metal Ion: The stability of the complex is also dependent on the properties of the central metal ion, such as its charge and size. shodhsagar.com Generally, for a given ligand, higher charge and smaller ionic radius of the metal ion lead to more stable complexes. shodhsagar.com
Steric Effects: The presence of bulky substituents on the ligand or other coordinated ligands can introduce steric hindrance, potentially destabilizing the complex. numberanalytics.com
Table 1: Factors Influencing Chelate Ring Stability
| Factor | Influence on Stability | Reference |
| Ring Size | 5- and 6-membered rings are most stable due to minimal strain. | numberanalytics.comshodhsagar.com |
| Number of Rings | Increased number of chelate rings leads to greater stability. | numberanalytics.com |
| Metal Ion Charge | Higher positive charge on the metal ion generally increases stability. | shodhsagar.com |
| Metal Ion Size | Smaller ionic radius of the metal ion generally increases stability. | shodhsagar.com |
| Steric Hindrance | Bulky groups can decrease stability. | numberanalytics.com |
Redox Properties and Spin Crossover Phenomena in this compound Metal Systems
The electronic environment provided by this compound can significantly influence the redox properties and magnetic behavior of its metal complexes.
Redox Properties:
The redox potential of a metal complex is a measure of its tendency to gain or lose electrons. The ligand field created by this compound can stabilize certain oxidation states of the coordinated metal ion. The electron-donating aminomethyl groups and the π-accepting pyridine ring can modulate the electron density at the metal center, thereby tuning its redox potential.
Spin Crossover Phenomena:
Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. nih.govmdpi.com This transition is accompanied by changes in magnetic properties, color, and molecular structure. mdpi.com
Iron(II) (d6) complexes are particularly well-known for exhibiting SCO behavior, especially in a pseudo-octahedral N6 coordination environment. mdpi.comnju.edu.cn The ligand this compound, with its three nitrogen donor atoms, can participate in forming such an N6 coordination sphere around an Fe(II) center, often in a [Fe(ligand)2]2+ stoichiometry.
In a series of mononuclear Fe(II) SCO complexes with the related ligand 2,6-pyridinedimethanamine (B2918685) (bamp), the SCO properties were found to be tunable by the counteranion. nju.edu.cn For example, the complex Fe(bamp)2·2H2O exhibits a sharp spin transition at a temperature (T1/2) of 247 K, while other complexes with different anions show more gradual transitions at lower temperatures. nju.edu.cn This highlights the sensitivity of the SCO behavior to subtle changes in the crystal packing and intermolecular interactions, such as hydrogen bonding. nju.edu.cn
The transition from a low-spin to a high-spin state involves a significant increase in the metal-ligand bond lengths. nih.gov For example, in one Fe(II) hexaamine complex, the average Fe-N bond length increases from approximately 2.04 Å in the LS state to 2.19 Å in the HS state. nih.gov
Table 2: Spin Crossover Properties of Selected Fe(II) Complexes with a Related Pyridinedimethanamine Ligand
| Complex | T1/2 (K) | Transition Type | Reference |
| Fe(bamp)2·2H2O | 247 | Sharp | nju.edu.cn |
| Fe(bamp)2·4.4H2O | 176 | Gradual | nju.edu.cn |
| Fe(bamp)2·Et2O·H2O | 171 | Gradual | nju.edu.cn |
| Fe(bamp)2·MeCN | 158 | Gradual | nju.edu.cn |
Supramolecular Chemistry and Self Assembly of 2,5 Pyridinedimethanamine
Non-Covalent Interactions in 2,5-Pyridinedimethanamine Supramolecular Architectures
The foundational non-covalent interactions that govern the self-assembly of molecules like this compound include hydrogen bonding and aromatic stacking.
Hydrogen Bonding Networks in this compound Assemblies
The primary amine groups (-CH₂NH₂) and the pyridine (B92270) nitrogen atom of this compound are prime sites for forming extensive hydrogen bond networks. The amine groups can act as hydrogen bond donors, while the pyridine nitrogen and the amine nitrogens can act as acceptors. This dual functionality could lead to the formation of robust one-, two-, or three-dimensional structures. rsc.orgnih.govresearchgate.net In related systems, such as salts of 2-(aminomethyl)pyridine, N-H···X (where X is a halogen) and other hydrogen bonds are crucial for stabilizing the crystal packing. rsc.orgnih.gov The specific patterns and strength of these networks in this compound assemblies remain uncharacterized.
Designed Self-Assembly of this compound Based Structures
The strategic use of metal coordination and organic linkers can guide the self-assembly of molecules into predictable, functional architectures.
Formation of Discrete Supramolecular Cages and Capsules
The assembly of ligands with metal ions is a primary method for constructing discrete three-dimensional structures like cages and capsules. psu.eduresearchgate.net Pyridine-based ligands are frequently used in the formation of these metallo-supramolecular architectures. nih.gov For instance, pyridine donors are known to react with palladium(II) ions to form [Pd₂L₄] type cages. researchgate.net While this suggests that this compound could serve as a ligand for such assemblies, no published examples of discrete cages or capsules incorporating this specific ligand have been identified.
Extended Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and MOFs are extended networks of metal ions or clusters linked by organic ligands. The structure and properties of these materials are highly dependent on the geometry of the ligand. researchgate.net Isomeric (aminomethyl)pyridines have been shown to form 1-D and 2-D coordination polymers with silver(I), with the final structure being influenced by the position of the aminomethyl group. acs.org Similarly, 3-(aminomethyl)pyridine (B1677787) forms layered coordination polymers with manganese(II) and cobalt(II) thiocyanates. nih.goviucr.orgiucr.org These examples highlight the potential of pyridinedimethanamine isomers to act as linkers in MOFs and coordination polymers, yet specific instances involving the 2,5-isomer are not documented.
Host-Guest Chemistry Involving this compound Assemblies
Supramolecular assemblies with intrinsic cavities, such as cages or the pores within MOFs, can encapsulate smaller "guest" molecules. This host-guest chemistry is fundamental to applications in sensing, separation, and catalysis. researchgate.netresearchgate.net The successful formation of cages or porous frameworks from this compound would open avenues for exploring its host-guest properties. To date, the prerequisite host structures based on this ligand have not been reported, precluding any discussion of its host-guest chemistry.
Dynamic Covalent and Non-Covalent Assemblies with this compound
Further research into the coordination behavior and self-assembly properties of this particular isomer is required to enable a thorough discussion and data presentation on this topic.
Catalytic Applications of 2,5 Pyridinedimethanamine and Its Complexes
2,5-Pyridinedimethanamine as an Organocatalyst in Organic Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents an important field in green chemistry, often avoiding the toxicity and cost associated with metal catalysts. eie.grtcichemicals.com Amines are a cornerstone of organocatalysis, capable of acting through various activation modes, including enamine and iminium ion formation, or as Brønsted/Lewis bases. eie.gr
This compound possesses multiple catalytic sites: the two primary amine groups and the pyridine (B92270) nitrogen. This structure allows for potential bifunctional or cooperative catalysis. The primary amine groups can act as Brønsted bases or can form iminium ions with carbonyl compounds. Simultaneously, the pyridine nitrogen can act as a Lewis base, activating substrates or stabilizing charged intermediates. This dual functionality is analogous to catalysts like pyridine-2-carboxylic acid, which has been shown to exhibit dual acid-base behavior to promote multicomponent reactions. nih.gov In such a mechanism, one part of the molecule (e.g., the pyridine nitrogen) can deprotonate a substrate to increase its nucleophilicity, while another part (e.g., a protonated amine group) can activate an electrophile through hydrogen bonding. nih.gov
While specific, extensively documented examples of this compound as a primary organocatalyst are not widespread in literature, its potential can be inferred for reactions such as Knoevenagel condensations, Michael additions, and aldol-type reactions, where bifunctional amine-based catalysts are known to be effective.
Metal-2,5-Pyridinedimethanamine Complexes in Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, leading to high activity and selectivity. rsc.org The N,N,N-tridentate nature of this compound makes it an excellent pincer-type ligand for a wide range of transition metals, including ruthenium, copper, iron, and palladium. worktribe.com By modifying the amine groups, for instance, through Schiff base condensation with aldehydes or ketones, a vast library of ligands with tailored steric and electronic properties can be created. mdpi.comnih.govresearchgate.net These ligands stabilize the metal center and play a direct role in the catalytic cycle. nih.gov
The synthesis of enantiomerically pure compounds is a central goal of modern chemistry, particularly in the pharmaceutical industry. nih.gov Chiral ligands are essential for transition metal-catalyzed asymmetric reactions. diva-portal.org Chiral versions of this compound can be synthesized and used as ligands to induce enantioselectivity. Chirality can be introduced by using chiral aldehydes or ketones to form Schiff base derivatives or by modifying the aminomethyl side chains with chiral auxiliaries.
These chiral ligands create a specific three-dimensional environment around the metal center. During the catalytic reaction, this chiral pocket favors the approach of the substrate from one direction over the other, leading to the preferential formation of one enantiomer of the product. Chiral vicinal diamines, a related structural class, are known to be privileged ligands in asymmetric catalysis for this reason. nih.gov
For example, ruthenium and rhodium complexes bearing chiral diamine and pyridine-containing ligands are highly effective for the asymmetric transfer hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantiomeric excess (ee). nih.govd-nb.info The mechanism often involves the formation of a metal-hydride species, where the chiral ligand environment dictates the stereochemistry of the hydride transfer to the prochiral substrate.
Table 1: Representative Asymmetric Reactions Using Chiral Pyridine-Amine Type Ligands
| Catalyst System | Reaction Type | Substrate | Product | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Ir-Complex / Chiral Sulfoximine Ligand | Asymmetric Hydrogenation | Exocyclic Imine | Chiral Amine | 91% | nih.gov |
| Rh-Complex / Chiral Diamine Ligand | Transfer Hydrogenation | a-Substituted-ß-keto carbonitriles | Chiral Alcohol | >99% | d-nb.info |
| Pd(OAc)₂ / (S)-SegPhos | Sequential Diamination | 1,3-enynes | Chiral Imidazolidinones | Good | rsc.org |
This table shows examples of related systems to illustrate the potential of chiral this compound derivatives.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov Palladium complexes are most common, but catalysts based on copper, nickel, and iron are also widely used. nih.govrsc.org The ligand plays a crucial role in the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination. nih.gov
Ligands derived from this compound, particularly Schiff base derivatives, can be used to create robust and efficient catalysts for these transformations. mdpi.comaaru.edu.jo The pyridine and imine nitrogens coordinate to the metal center, providing the necessary electronic properties and thermal stability for the catalyst to function effectively. For instance, palladium(II) Schiff base complexes have been successfully employed as catalysts in Suzuki and Heck coupling reactions. aaru.edu.jo The ligand framework can influence reaction rates and yields by modulating the electron density at the metal center and sterically controlling the approach of substrates.
Heterogeneous Catalysis Incorporating this compound Derived Materials
A major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products. nih.gov Immobilizing the catalyst on a solid support (heterogeneous catalysis) resolves this issue, allowing for easy recovery and recycling. the-innovation.orgmdpi.com
Complexes of this compound can be heterogenized by anchoring them to various solid supports like silica (B1680970), polymers, or magnetic nanoparticles. nih.gov This can be achieved through:
Covalent Attachment: Modifying the ligand with a functional group (e.g., a silane) that can form a covalent bond with the support surface.
Encapsulation: Trapping the metal complex within the pores of materials like zeolites or metal-organic frameworks (MOFs).
These heterogeneous catalysts retain the catalytic activity of their homogeneous counterparts while gaining the benefits of improved stability and reusability. For example, N-heterocyclic carbene-Cu(I) complexes have been successfully anchored on mesoporous silica to create a recyclable catalyst for hydrosilylation and cycloaddition reactions. beilstein-journals.org Similarly, the synthesis of the valuable polymer precursor 2,5-bis(aminomethyl)furan (B21128) (a furan (B31954) analogue of this compound) is often achieved using heterogeneous catalysts, demonstrating the industrial viability of such systems for diamine production. rsc.orgfrontiersin.org
Reaction Mechanisms and Kinetic Studies in this compound Catalysis
Understanding the reaction mechanism and kinetics is crucial for optimizing catalytic processes and designing more efficient catalysts. goettingen-research-online.de For metal complexes of this compound and its derivatives, mechanistic studies often focus on identifying the active catalytic species, the elementary steps of the reaction, and potential deactivation pathways.
In transfer hydrogenation reactions catalyzed by ruthenium complexes, for example, the mechanism typically involves an "inner-sphere" pathway. rsc.org Kinetic studies, including reaction profiling and the analysis of initial rates, often show a zero-order dependence on the substrate (e.g., ketone), indicating that the rate-limiting step occurs prior to substrate involvement. rsc.orgworktribe.com This step is often the transfer of hydride from the hydrogen donor (like isopropanol) to the ruthenium center to form the active metal-hydride species. rsc.org
In C-H activation and borylation reactions , studies with related pyridine(diimine) iron complexes have used a combination of spectroscopic methods (NMR, EPR, Mössbauer) and DFT calculations to probe the reaction pathway. nih.gov These investigations have identified key intermediates, such as iron-borohydride and iron-aryl species, and have shown that the C-B bond-forming reductive elimination can be the turnover-limiting step. nih.gov Such studies also uncover catalyst deactivation pathways, like the formation of inactive "flyover" dimers, providing critical information for improving catalyst longevity. nih.gov
Table 2: Mechanistic Insights from Related Pyridine-Based Catalytic Systems
| Catalytic System | Reaction | Key Mechanistic Feature / Rate-Limiting Step | Deactivation Pathway | Reference |
|---|---|---|---|---|
| Ru-p-Cymene Complexes | Transfer Hydrogenation | Formation of Ru-H species; inner-sphere hydride transfer | Not specified | mdpi.com |
| Pyridine(diimine) Iron Complexes | C-H Borylation | C(sp²)-B bond formation (reductive elimination) | Formation of inactive flyover dimer | nih.gov |
| Ru-NCN Pincer Complexes | Transfer Hydrogenation | Rate-limiting hydride transfer step | Product inhibition/catalyst deactivation observed | rsc.orgworktribe.com |
These detailed mechanistic and kinetic investigations are essential for the rational design of next-generation catalysts based on the this compound scaffold, aiming for higher activity, selectivity, and stability.
Applications of 2,5 Pyridinedimethanamine in Materials Science
Incorporation of 2,6-Pyridinedimethanamine (B2918685) into Polymeric Materials
The diamine structure of 2,6-pyridinedimethanamine allows it to act as a monomer in polycondensation reactions, leading to the formation of functional polymers such as polyamides and polyimides. mdpi.com The inclusion of the pyridine (B92270) ring directly into the polymer backbone imparts unique properties not found in standard aliphatic or aromatic polymers.
Polyamides can be synthesized by reacting diamines with dicarboxylic acids. rsc.org When 2,6-pyridinedimethanamine is used, the resulting polyamide contains regularly spaced pyridine units. These units can act as hydrogen bond acceptors or metal-coordination sites, influencing the polymer's solubility, thermal stability, and processability. ncl.res.in For instance, polyamides containing such moieties can exhibit enhanced affinity for metal ions or show pH-responsive behavior due to the basicity of the pyridine nitrogen.
The synthesis of polyamides using pyridine-based monomers is a well-established method for creating high-performance polymers with tailored properties. mdpi.comrsc.org While direct data for 2,5-pyridinedimethanamine is scarce, the principles are demonstrated in the synthesis of related structures like furan-based polyamides. rsc.orggoogle.com
Table 1: Illustrative Properties of Functional Polyamides This table is representative of typical data obtained for functional polyamides and is for illustrative purposes.
| Monomer 1 | Monomer 2 | Polymer Type | Glass Transition Temp. (°C) | Key Feature |
| 2,6-Pyridinedimethanamine | Adipic Acid | Polyamide | 150 - 180 | Metal-coordinating sites |
| 2,5-Furandicarboxylic Acid | Hexamethylenediamine | Bio-based Polyamide | ~160 | Sustainable building block |
| 4,4'-Oxydianiline | Terephthalic Acid | Aromatic Polyamide | >250 | High thermal stability |
The pyridine moiety introduced by 2,6-pyridinedimethanamine is central to designing self-healing and responsive materials. mdpi.com The principle lies in creating a polymer network crosslinked by reversible, non-covalent bonds. Metal-ligand coordination, specifically between the pyridine nitrogen and various metal ions (e.g., Zn²⁺, Fe²⁺), is an effective mechanism for creating these dynamic crosslinks. espublisher.com
When the material is damaged (e.g., cut or scratched), these coordination bonds can break and then reform upon bringing the damaged surfaces together, often triggered by a stimulus like mild heat or simply at room temperature, thus repairing the structure. nih.gove3s-conferences.org This approach allows for repeatable healing of the same damaged area. The strength and healing efficiency of these materials can be tuned by changing the metal ion or the density of the pyridine moieties within the polymer network. espublisher.com
2,6-Pyridinedimethanamine in Nanomaterials and Surface Functionalization
The amine groups and the nitrogen-containing aromatic ring of 2,6-pyridinedimethanamine make it an excellent agent for synthesizing and modifying nanomaterials. mdpi.com
Carbon dots (CDs) are fluorescent nanoparticles with applications in sensing and bioimaging. mdpi.comnih.gov Their properties are highly dependent on their surface chemistry. 2,6-Pyridinedimethanamine can be used as a nitrogen source and surface passivating agent during the synthesis of CDs, typically through hydrothermal or microwave-assisted methods. mdpi.comresearchgate.net
The amine groups react with carbon precursors (like citric acid) and passivate the surface of the forming CDs, which is crucial for enhancing their fluorescence quantum yield. nih.govnih.gov Furthermore, the incorporation of pyridinic nitrogen into the carbon lattice (N-doping) can create new electronically active sites, tuning the optical and electronic properties of the CDs. mdpi.com
Table 2: Research Findings on N-Doped Carbon Dot Synthesis This table presents typical findings for carbon dots synthesized using nitrogen-containing precursors like diamines.
| Carbon Source | Nitrogen Source | Synthesis Method | Avg. Diameter (nm) | Quantum Yield (QY) |
| Citric Acid | Ethylenediamine | Hydrothermal | 4.8 | 66.8% |
| Citric Acid | Tris(hydroxymethyl)aminomethane | Microwave | - | 93.3% nih.gov |
| Glucose | L-arginine | Microwave | 1 - 7 | - |
| Guanosine 5'-monophosphate | Self-sourced | Microwave | 2 - 5 | - nih.gov |
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions and organic linkers. rsc.org When grown as thin films on surfaces, they are known as surface-mounted MOFs (SURMOFs), with applications in sensing and catalysis. rsc.org
2,6-Pyridinedimethanamine, as a ligand, can be used to construct MOFs. Its rigid structure and defined coordination vectors help direct the formation of ordered frameworks. For SURMOF applications, the ligand's interaction with a functionalized surface is key to controlling the orientation and quality of the film growth. The ability of the pyridine and amine groups to form coordination and hydrogen bonds allows for precise, layer-by-layer assembly of the MOF structure on a substrate. rsc.org
Optoelectronic and Magnetic Materials Derived from 2,6-Pyridinedimethanamine Complexes
The chelation of metal ions by the two amine groups and the pyridine nitrogen of 2,6-pyridinedimethanamine creates stable metal complexes with interesting photophysical and magnetic properties.
Complexes with lanthanide or transition metals can exhibit luminescence, making them candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors. rsc.orgmdpi.com The electronic properties of these materials, such as the HOMO-LUMO energy gap, can be tuned by modifying the metal center or by further functionalizing the ligand, which in turn affects their potential in optoelectronic devices. chemmethod.com
In the field of molecular magnetism, 2,6-pyridinedimethanamine (referred to as 'bamp' in some literature) is a notable ligand for creating spin crossover (SCO) complexes, particularly with Iron(II). rsc.org SCO compounds can switch between two different electronic spin states (high-spin and low-spin) in response to external stimuli like temperature, pressure, or light. This switching is accompanied by changes in magnetic moment, color, and structure, making them promising for memory devices and sensors. Research has shown that forming hydrogen-bonded frameworks of [Fe(bamp)₂]²⁺ complexes allows for the fine-tuning of the spin transition temperature and cooperativity. rsc.org
Table 3: Research Findings on Spin Crossover (SCO) Properties of [Fe(bamp)₂]²⁺ Complexes Data sourced from a study on hydrogen-bonded frameworks of Fe(II) complexes with bamp (2,6-pyridinedimethanamine) and various organodisulfonate anions. rsc.org
| Complex Anion | Transition Temperature (T₁/₂) | Hysteresis Width (K) | Nature of Transition |
| 1,5-Naphthalenedisulphonate (NDS²⁻) | 247 K | 0 | Sharp, cooperative |
| 4,4'-Biphenyldisulphonate (BPDS²⁻) | 176 K | 0 | Gradual |
| 4,4'-Azobenzenedisulfonate (ABDS²⁻) | 171 K | 0 | Gradual |
| 4,4'-Dinitrostilbene-2,2'-disulfonate (DNDS²⁻) | 158 K | 0 | Gradual |
Luminescent Materials and Sensors
The integration of this compound into molecular and polymeric structures has shown promise in the development of luminescent materials and chemical sensors. These materials exhibit light-emitting properties that can be modulated by external stimuli, forming the basis for sensing applications.
The pyridine and amine functionalities of this compound allow it to act as a receptor for specific analytes. For instance, a fluorescent chemosensor for mercury(II) ions (Hg²⁺) has been synthesized using a receptor derived from 2,6-bis(aminomethyl)pyridine, a positional isomer of this compound. sigmaaldrich.com This sensor incorporates aminonaphthalimide fluorophores, whose light-emitting properties are altered upon binding of the mercury ion. sigmaaldrich.com While this example uses the 2,6-isomer, the fundamental principle of using the aminomethyl pyridine core as a recognition unit is applicable to the 2,5-isomer as well.
The development of luminescent materials often involves the use of chromophores, which are parts of a molecule that absorb and re-emit light. scientia.global By incorporating this compound into structures with chromophoric units, it is possible to create materials with tailored photoluminescent properties. scientia.global The efficiency of this light emission is a critical factor for applications in devices like optical displays and for creating highly sensitive chemical sensors. scientia.globalrsc.org
Recent advancements in materials science have also focused on aggregation-induced emission (AIE), where materials that are weakly fluorescent in solution become highly luminescent in an aggregated state. nih.gov This phenomenon has been exploited to create brightly luminescent polymers. nih.gov While direct examples using this compound are not prevalent in the initial search, its bifunctional nature makes it a candidate for incorporation into such AIE-active polymer systems.
The table below summarizes key aspects of luminescent materials and sensors, drawing parallels from related compounds and general principles in the field.
| Feature | Description | Relevance to this compound |
| Analyte Detection | The ability to selectively bind to specific ions or molecules, leading to a change in luminescent properties. nih.gov | The amine and pyridine groups can act as binding sites for metal ions and other analytes. |
| Fluorophore Integration | The incorporation of light-emitting units (fluorophores) into the material's structure. | This compound can be chemically linked to various fluorophores to create sensor molecules. |
| Quantum Yield | The efficiency of converting absorbed light into emitted light. scientia.global | High quantum yield is desirable for bright and sensitive luminescent materials. scientia.global |
| Stimuli-Responsive Behavior | The ability of the material's luminescence to change in response to environmental factors like pH, temperature, or the presence of specific chemicals. nih.gov | This property is crucial for the development of "smart" materials and sensors. |
Molecular Magnets and Spin Crossover Materials
The field of molecular magnetism explores the magnetic properties of materials constructed from molecular building blocks. ill.eu These materials can exhibit unique magnetic phenomena, such as acting as single-molecule magnets or undergoing spin crossover transitions. ill.eunih.gov this compound, with its ability to chelate metal ions, plays a role in the construction of such magnetically active coordination complexes.
Spin crossover (SCO) is a phenomenon observed in some coordination complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. nju.edu.cnaps.org This switching behavior makes SCO materials promising for applications in molecular switches and data storage. nih.gov
Research has shown that iron(II) complexes are particularly prone to exhibiting SCO behavior. nju.edu.cnacs.org For example, a series of mononuclear Fe²⁺ SCO complexes with the formula [Fe(bamp)₂]·Anion·Solv, where 'bamp' is 2,6-pyridinedimethanamine, have been synthesized and studied. nju.edu.cn These studies demonstrate that the SCO properties, including the transition temperature and the cooperativity of the transition, can be finely tuned by changing the counteranions and solvent molecules within the crystal structure. nju.edu.cn The hydrogen bonding interactions involving the amine groups of the ligand are crucial in mediating the cooperativity of the spin transition. nju.edu.cn Although this research utilized the 2,6-isomer, the principles of ligand design and supramolecular interactions are directly relevant to complexes that could be formed with this compound.
The table below details research findings on spin crossover complexes, highlighting the tunability of their magnetic properties.
| Complex | Counteranion (Anion) | Transition Temperature (T₁/₂) | Nature of Transition | Key Structural Feature |
| 1NDS | NDS²⁻ | 247 K | Sharp, cooperative | Direct hydrogen bonds connecting SCO centers. nju.edu.cn |
| 2BPDS | BPDS²⁻ | 176 K | Gradual | Tunable SCO properties influenced by the size of the organodisulfonate anions. nju.edu.cn |
| 3ABDS | ABDS²⁻ | 171 K | Gradual | All eight N-H groups of the ligand unit form hydrogen bonds with neighboring atoms. nju.edu.cn |
| 4DNDS | DNDS²⁻ | 158 K | Gradual | Each DNDS²⁻ anion connects to four [Fe(bamp)₂]²⁺ cations. nju.edu.cn |
Data sourced from a study on [Fe(bamp)₂]·Anion·Solv complexes where bamp is 2,6-pyridinedimethanamine. nju.edu.cn
Bio-Inspired and Biomimetic Materials using this compound Scaffolds
Bio-inspired materials science seeks to mimic the remarkable properties of biological systems to create novel materials with enhanced functionality. researchgate.netbioinspired-materials.ch Nature provides a vast library of structures and mechanisms that have been optimized over millions of years of evolution. researchgate.net By understanding and adapting these natural designs, scientists can develop materials with improved mechanical strength, self-healing capabilities, and responsiveness to their environment. mdpi.com
The structural motifs found in this compound, particularly the combination of a rigid aromatic ring and flexible amine-containing side chains, can be used to create scaffolds that mimic aspects of biological molecules. The pyridine core can be seen as analogous to the rigid components found in many biomolecules, while the aminomethyl groups provide sites for hydrogen bonding and further functionalization, similar to the side chains of amino acids in proteins.
One area where bio-inspiration is particularly impactful is in the development of composite materials. mdpi.com Natural materials like nacre (mother-of-pearl) exhibit exceptional toughness due to their hierarchical structure of hard inorganic platelets bound together by a soft organic matrix. bioinspired-materials.ch The principles of this "brick-and-mortar" architecture are being applied to synthetic composites to enhance their mechanical properties. mdpi.com While direct use of this compound in such composites is not explicitly detailed in the initial search, its ability to coordinate with metal ions (the "mortar") and be incorporated into polymer chains (the "bricks") suggests its potential in this area.
Furthermore, the development of materials for applications like water purification can also draw inspiration from biological processes. nih.gov Biomimetic membranes and artificial biofilm carriers are examples of how biological concepts are being translated into materials-based solutions for environmental challenges. nih.gov The chemical functionalities of this compound could be leveraged to create surfaces that promote or inhibit biofilm formation, or to act as building blocks in the synthesis of novel membrane materials.
The table below outlines some key concepts in bio-inspired materials and their potential connection to the use of this compound.
| Bio-Inspired Concept | Description | Potential Role of this compound |
| Hierarchical Structuring | Creating materials with organized structures at multiple length scales, similar to bone or nacre. mdpi.com | Can act as a linker molecule to create ordered metal-organic frameworks or polymer networks. |
| Self-Assembly | The spontaneous organization of molecules into ordered structures. nih.gov | The directional hydrogen bonding capabilities of the amine groups can drive self-assembly processes. |
| Functional Surfaces | Designing surfaces with specific properties, such as water repellency or controlled adhesion, inspired by natural surfaces like the lotus (B1177795) leaf. routledge.com | Can be used to modify surfaces to introduce specific chemical functionalities and influence surface properties. |
| Biomimetic Recognition | Creating synthetic receptors that can selectively bind to target molecules, mimicking biological recognition events like enzyme-substrate binding. | The pyridine and amine groups can be part of a larger molecular structure designed to recognize specific biological or chemical targets. |
Biological Relevance of 2,5 Pyridinedimethanamine Scaffolds: Mechanistic Insights
Molecular Interactions with Biological Targets
The biological activity of compounds derived from the 2,5-pyridinedimethanamine scaffold is rooted in their ability to engage in specific molecular interactions with proteins, such as enzymes and receptors. The pyridine (B92270) ring can participate in π-π stacking with aromatic amino acid residues, while the aminomethyl groups can form strong electrostatic interactions and hydrogen bonds with acidic residues or other hydrogen bond donors within a binding site.
Derivatives of pyridine are well-documented as inhibitors of various enzymes, a property that can be extrapolated to the this compound scaffold. nih.gov The mechanism of inhibition is often dependent on how the scaffold and its substituents fit into the enzyme's active site. For instance, compounds can act as competitive inhibitors by mimicking the natural substrate and binding to the active site, or as non-competitive inhibitors by binding to an allosteric site and inducing a conformational change that reduces the enzyme's catalytic efficiency. nih.govjuniperpublishers.com
While specific studies on this compound are limited, research on analogous structures provides insight. For example, derivatives of N-acetylpyrrolidine have been shown to inhibit α-glucosidase and α-amylase through a mixed-type inhibition mechanism. nih.gov Similarly, pyrimidine (B1678525) derivatives have demonstrated inhibitory effects on glutathione (B108866) reductase, with Ki values in the micromolar range. tubitak.gov.tr A study on pyrrolidine (B122466) pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib highlights the potential of polyamine scaffolds to interact with enzyme active sites, with a clear correlation observed between the calculated binding energy (ΔG) and the inhibitory activity. tmc.edu The this compound scaffold, with its two amine groups, is well-suited to form multiple hydrogen bonds and electrostatic interactions within an enzyme's active site, potentially leading to potent inhibition.
The table below summarizes the inhibitory activities of various pyridine and amine-containing derivatives against different enzymes, illustrating the potential of such scaffolds in enzyme inhibition.
| Compound Class | Enzyme Target | Inhibition Data (IC₅₀/Kᵢ) | Inhibition Type | Reference |
| 4-Amino-2,6-dichloropyrimidine | Glutathione Reductase | Kᵢ: 0.979 µM | - | tubitak.gov.tr |
| N-(benzyl)-2-acetylpyrrolidine | α-Glucosidase | IC₅₀: 0.52 mM | Mixed | nih.gov |
| Chiral Thiourea Derivative | Urease | IC₅₀: 13.4 µM | - | researchgate.net |
| Chiral Thiourea Derivative | Acetylcholinesterase (AChE) | IC₅₀: 29.8 µM | - | researchgate.net |
| 2-Aminopyridine (B139424) Derivative (C01) | ROS1G2032R Mutant | IC₅₀: 42.3 nM | - | nih.gov |
| 2-Aminopyridine Derivative (C01) | ALKG1202R Mutant | IC₅₀: 52.1 nM | - | nih.gov |
This table is for illustrative purposes, showing the enzyme inhibitory potential of related scaffolds.
The pyridine diamine framework is a key feature in ligands designed to bind to various receptors. The spaced-out nitrogen atoms can bridge different interaction points within a receptor's binding pocket. A notable example is the development of antagonists for the CXCR4 receptor, a G-protein coupled receptor involved in cancer metastasis. mdpi.com Compounds based on 2,5- and 2,6-disubstituted pyridine scaffolds, modeled after the known CXCR4 antagonist AMD3100, have shown potent binding affinities. mdpi.com The pyridine ring acts as a central scaffold, while the amine functionalities interact with key acidic residues, such as Asp262, in the receptor.
One study synthesized a series of 2,5-pyridine-based compounds and evaluated their ability to compete with a known peptidic inhibitor for CXCR4 binding. mdpi.com Several of these compounds displayed effective concentrations (EC) for binding that were comparable or superior to other known small-molecule antagonists like WZ811 (EC ≤ 10 nM). mdpi.com
| Compound ID | Scaffold | Receptor Target | Binding Affinity (EC nM) | Reference |
| 2g | 2,5-Disubstituted Pyridine | CXCR4 | ≤ 10 nM | mdpi.com |
| 2w | 2,5-Disubstituted Pyridine | CXCR4 | ≤ 10 nM | mdpi.com |
| WZ811 (Reference) | - | CXCR4 | ≤ 10 nM | mdpi.com |
| AMD3100 (Reference) | Bicyclam | CXCR4 | 1000 nM | mdpi.com |
Furthermore, studies on morphinan (B1239233) derivatives have shown that incorporating an aminomethyl group can lead to highly potent ligands for opioid receptors. For instance, replacing the phenolic group of cyclorphan (B1240199) with a p-methoxyphenylamino group resulted in a compound with extremely high affinity for both µ (Ki = 0.026 nM) and κ (Ki = 0.03 nM) opioid receptors. mdpi.com This highlights the critical role that amine-containing scaffolds play in achieving high-affinity receptor interactions.
Pyridine Diamine Scaffolds in Target-Oriented Ligand Design
The structural properties of the this compound scaffold make it an excellent starting point for target-oriented ligand design, a strategy focused on creating molecules that interact specifically with a chosen biological target. mdpi.com
Rational drug design leverages the known structure of a biological target to design molecules that will bind to it with high affinity and selectivity. The this compound scaffold provides a structurally defined linker that can be used to position various pharmacophoric groups in an optimal geometry for receptor binding. mdpi.commalariaworld.org The design of CXCR4 antagonists is a prime example, where the pyridine diamine core serves as a mimic of the bicyclam structure of AMD3100, allowing for systematic modification of the side chains to improve potency and pharmacokinetic properties. mdpi.com
Similarly, bis(pyridin-2-yl)amine (dpa) derivatives, which share the N,N-bidentate chelating feature with this compound, are synthesized for applications in supramolecular chemistry and as ligands for metal complexes with potential cytotoxic activity. researchgate.net The rational inclusion of trifluoromethyl groups onto the pyridine rings, for instance, is a strategy to modulate electronic properties, lipophilicity, and ultimately, biological activity. researchgate.net
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a lead compound affect its biological activity. malariaworld.orgnih.gov For pyridine diamine scaffolds, SAR studies typically involve modifying the substituents on the amine groups or the pyridine ring and measuring the resulting change in efficacy.
In the development of the aforementioned CXCR4 inhibitors, SAR studies revealed key insights. For example, modifying the terminal groups attached to the diamine side chains significantly impacted binding affinity and functional activity. mdpi.com It was found that certain aromatic and heterocyclic terminal groups led to compounds with potent antagonism and the ability to inhibit cancer cell invasion more effectively than the reference compound AMD3100. mdpi.com
A review of pyridine derivatives with antiproliferative activity found that the presence and position of specific functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2), enhance biological activity, whereas bulky groups or halogens can sometimes decrease it. nih.gov
| Modification on Pyridine Scaffold | Effect on Biological Activity | General Observation | Reference |
| Addition of -OMe, -OH, -NH₂ groups | Increased antiproliferative activity | Enhances favorable interactions | nih.gov |
| Addition of bulky groups | Decreased antiproliferative activity | Can cause steric hindrance | nih.gov |
| Modification of terminal amines (CXCR4 inhibitors) | Significant change in binding affinity and functional activity | Side chains are crucial for receptor interaction | mdpi.com |
| Introduction of spiro moiety (ROS1/ALK inhibitors) | Remarkable increase in activity against resistant mutants | Improves binding to mutated kinase domain | nih.gov |
Chelation Effects of this compound in Biological Systems
Chelation is a process where a molecule, known as a chelating agent, forms multiple coordinate bonds with a single central metal ion, creating a stable, ring-like structure called a chelate. mdpi.com The this compound scaffold is an effective chelating agent due to the presence of three potential donor atoms: the two nitrogen atoms of the aminomethyl groups and the nitrogen atom of the pyridine ring. This allows it to act as a bidentate (N,N) or tridentate (N,N,N) ligand for various metal ions. mdpi.comdrugbank.com
The chelation of metal ions is crucial in many biological contexts. mdpi.comresearchgate.net Essential metals like iron, copper, and zinc are vital for the function of numerous proteins and enzymes, but their excess can be toxic, often by generating reactive oxygen species (ROS). mdpi.comresearchgate.net Chelating agents can be used therapeutically to sequester and remove toxic metals from the body. researchgate.netzu.edu.pk For example, hydroxypyridinone-based chelators like deferiprone (B1670187) are used to treat iron overload. researchgate.net
Metal complexes of pyridine-containing ligands have also been investigated for their antimicrobial properties. mdpi.com Studies on Schiff bases derived from aminomethylpyridines show that their metal complexes (e.g., with Cu(II)) can exhibit enhanced biological activity compared to the ligands alone. drugbank.com This increased activity is often attributed to the chelation effect, which can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. The this compound scaffold can form stable complexes with transition metals, and these complexes themselves can be explored as potential therapeutic agents. mdpi.com
Antimicrobial Activity Mechanisms of this compound Derivatives
Derivatives of this compound and other pyridine-containing scaffolds have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The mechanisms underlying their antimicrobial effects are diverse and often involve targeting essential cellular processes, leading to the inhibition of growth or cell death.
A key mechanism of action for some pyridine derivatives is the inhibition of crucial enzymes involved in microbial survival. For instance, certain sulfaguanidine (B1682504) hybrids incorporating a pyridine-2-one moiety have been shown to act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). mdpi.com DNA gyrase is essential for bacterial DNA replication, and its inhibition disrupts this fundamental process. DHFR is a critical enzyme in the folate synthesis pathway, which is necessary for producing nucleotides and certain amino acids. By inhibiting both enzymes, these compounds can effectively halt bacterial growth. mdpi.com
The disruption of cell wall integrity is another important antimicrobial mechanism. Some pyridine derivatives are believed to function as cell wall inhibitors. nih.gov The fungal cell wall, in particular, is a complex structure vital for maintaining cell shape and protecting against osmotic stress. Ergosterol (B1671047) is a key component of the fungal cell membrane, and its synthesis is a common target for antifungal drugs. beilstein-journals.org Certain hybrid bis-(imidazole/benzimidazole)-pyridine derivatives are designed to inhibit lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis. nih.gov This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's integrity and function. beilstein-journals.org
Furthermore, some pyridine derivatives exhibit their antimicrobial effects by interfering with other cellular functions. For example, certain compounds have been found to inhibit the activity of GTPase, which can disrupt bacterial cell division by impairing the polymerization of the FtsZ protein. frontiersin.org The FtsZ protein forms a ring at the site of cell division, and its proper function is essential for cytokinesis in many bacteria.
The antimicrobial efficacy of these derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies have reported a wide range of MIC values for various pyridine derivatives against different bacterial and fungal strains, highlighting the influence of the specific chemical structure on antimicrobial potency.
Computational and Theoretical Studies of 2,5 Pyridinedimethanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic distribution, molecular orbital energies, and reactivity indicators.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. niscpr.res.innih.govnih.gov It offers a balance between accuracy and computational cost, making it suitable for a range of chemical systems. arxiv.org A typical DFT study on 2,5-Pyridinedimethanamine would involve optimizing its molecular geometry to find the most stable arrangement of its atoms. Following optimization, various electronic properties can be calculated.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. niscpr.res.in Other properties such as dipole moment, polarizability, and thermodynamic parameters (enthalpy, Gibbs free energy) can also be determined. niscpr.res.in These calculations are often performed using specific functionals, like B3LYP, and basis sets, such as 6-31G(d,p) or 6-311G+(d,p). niscpr.res.innih.gov
While specific DFT studies focused solely on this compound are not readily found in the surveyed literature, the principles can be illustrated with representative data that would be expected from such a calculation.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
This table is a hypothetical representation of data that would be generated from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level) to illustrate the typical parameters obtained.
| Property | Calculated Value | Unit |
| Total Energy | -478.9 | Hartrees |
| HOMO Energy | -6.2 | eV |
| LUMO Energy | -0.5 | eV |
| HOMO-LUMO Gap (ΔE) | 5.7 | eV |
| Dipole Moment | 2.1 | Debye |
| Ionization Potential | 6.2 | eV |
| Electron Affinity | 0.5 | eV |
| Chemical Hardness (η) | 2.85 | eV |
| Chemical Softness (S) | 0.35 | eV⁻¹ |
Molecular Orbital (MO) theory provides a detailed picture of bonding and electronic transitions. The analysis of frontier molecular orbitals (HOMO and LUMO) is particularly important for understanding how this compound interacts with other chemical species, such as metal ions in coordination complexes or other molecules in supramolecular assemblies.
In coordination chemistry, the nitrogen atoms of the pyridine (B92270) ring and the two aminomethyl groups of this compound can act as Lewis bases, donating electron density to a metal center. MO analysis can reveal the nature of these coordination bonds. scielo.br For instance, the HOMO of the ligand might overlap with the LUMO of a metal ion, indicating a ligand-to-metal charge transfer. The composition of the frontier orbitals, showing the contribution of atomic orbitals from the ligand and the metal, helps to quantify these interactions. scielo.br
Similarly, in supramolecular chemistry, non-covalent interactions like hydrogen bonding and π-π stacking govern the assembly of molecules. nih.govresearchgate.net MO analysis can elucidate the electronic basis for these interactions. For example, the distribution of the HOMO and LUMO across the pyridine ring can indicate its potential for π-π stacking interactions with other aromatic systems. nih.gov
Table 2: Example of Frontier Molecular Orbital Composition for a Metal Complex of this compound
This table provides a hypothetical example of how MO contributions might be presented for a complex, illustrating the interaction between the ligand and a metal ion.
| Molecular Orbital | Energy (eV) | Contribution from Metal (%) | Contribution from Ligand (%) |
| LUMO+1 | -1.8 | 5 | 95 |
| LUMO | -2.5 | 70 | 30 |
| HOMO | -7.1 | 20 | 80 |
| HOMO-1 | -7.9 | 15 | 85 |
Molecular Dynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into the dynamic behavior of systems in different environments. arxiv.orgmdpi.com
MD simulations are a powerful tool for studying the formation, stability, and dynamics of metal complexes involving ligands like this compound. In an aqueous solution, simulations can track the coordination process, showing how the ligand's aminomethyl arms and pyridine nitrogen bind to a metal ion. arxiv.org These simulations can help determine coordination numbers, bond distances, and the stability of the resulting complex over time. arxiv.org By analyzing the trajectories of the atoms, one can understand the flexibility of the ligand when bound to a metal and observe dynamic processes such as ligand exchange with solvent molecules. arxiv.org
In the solid state, MD simulations can be used to investigate the packing of metal complexes within a crystal lattice and to understand the thermal motion of the atoms, providing insights into the material's stability and phase behavior.
The structure of this compound, with its central pyridine ring and flexible aminomethyl arms, makes it a potential candidate for use in host-guest chemistry, where it could act as a host molecule to bind smaller guest molecules. MD simulations can be employed to study these recognition processes.
By simulating the ligand in the presence of a potential guest molecule, researchers can observe the binding process and calculate the binding free energy, which indicates the stability of the host-guest complex. These simulations can reveal the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) responsible for binding and identify the preferred orientation of the guest within the host's binding cavity.
Structure Prediction and Conformation Analysis of this compound Derivatives
The biological or material properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Computational methods are essential for predicting the stable structures and exploring the conformational landscape of this compound and its derivatives. sdsu.edumdpi.com
Conformational analysis involves systematically exploring the potential energy surface of a molecule to identify low-energy conformers. nih.goviu.edu.sa Techniques such as Monte Carlo simulations or systematic rotational scans of single bonds can generate a pool of possible conformations. sdsu.edu The energies of these conformers are then typically calculated using quantum mechanics, often DFT, to identify the most stable structures. nih.gov For a molecule like this compound, this analysis would focus on the rotation around the C-C and C-N bonds of the aminomethyl side chains. The results can reveal how the side chains orient themselves relative to the pyridine ring and to each other, which is critical for understanding how the molecule will interact with other species, such as metal ions or biological receptors. mdpi.com This information is invaluable for designing new derivatives with specific shapes and functionalities. sdsu.edu
In Silico Screening and Drug Design Approaches with this compound Scaffolds
The pyridine ring is a fundamental scaffold in medicinal chemistry, recognized for its presence in numerous therapeutic agents. niscpr.res.in Computational and theoretical studies, particularly in silico screening and drug design, are pivotal in exploring the potential of pyridine-based compounds, including those derived from a this compound core. These computational methods allow for the efficient evaluation of large libraries of virtual compounds, predicting their interactions with biological targets and guiding the synthesis of promising new drug candidates.
Virtual screening techniques are instrumental in identifying potential lead compounds from extensive databases. nih.gov For scaffolds related to this compound, this process would involve creating a virtual library of derivatives with diverse functional groups attached to the aminomethyl moieties. These virtual compounds can then be computationally docked into the active sites of specific protein targets. hilarispublisher.com The docking simulations predict the binding affinity and orientation of the compounds, providing insights into their potential inhibitory activity. hilarispublisher.com
Molecular docking studies on various pyridine derivatives have demonstrated the importance of the pyridine nitrogen and substituted functional groups in forming key interactions with protein active sites, such as hydrogen bonds and π-π stacking. hilarispublisher.com For instance, in the context of cholinesterase inhibition, the pyridine core can fit into the hydrophobic pocket of the enzyme, with substituents forming crucial hydrogen bonds. hilarispublisher.com Similarly, studies on pyridine derivatives as potential inhibitors for SARS-CoV-2 targets have highlighted the significant inhibitory potential of these scaffolds. niscpr.res.in
A notable example of drug design involving a closely related scaffold is the development of novel 5-aminomethyl-pyridines as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in type 2 diabetes. nih.gov In these studies, the aminomethyl group on the pyridine ring was found to be crucial for inhibitory activity. nih.gov The position of this group significantly influences the compound's potency, with the 5-aminomethyl configuration showing higher activity compared to other regioisomers. nih.gov This highlights the importance of the substitution pattern on the pyridine ring, a key consideration in the design of drugs based on a this compound scaffold.
The research on 5-aminomethyl-pyridines as DPP-4 inhibitors provides valuable structure-activity relationship (SAR) data. It was discovered that the aminomethyl moiety in the β-position to the ring nitrogen led to compounds with IC50 values below 50 μM. nih.gov Further optimization of this scaffold by introducing various aryl groups and other functionalities resulted in highly potent and selective DPP-4 inhibitors with IC50 values in the nanomolar range. nih.gov
Detailed findings from the investigation of 5-aminomethyl-4-aryl-pyridines as DPP-4 and DPP-8 inhibitors are presented in the table below, showcasing the impact of different substituents on inhibitory activity.
| Compound | R (Aryl Group) | NR1R2 | DPP-4 IC50 (μM) | DPP-8 IC50 (μM) |
|---|---|---|---|---|
| 4a-1 | phenyl | cyclopropyl | 0.141 | >10 |
| 4a-2 | phenyl | pyrrolidin-1-yl | 0.044 | >10 |
| 4b-1 | 4-fluoro-phenyl | cyclopropyl | 0.080 | >10 |
| 4b-2 | 4-fluoro-phenyl | pyrrolidin-1-yl | 0.686 | >10 |
| 4c-1 | 2,4-difluoro-phenyl | cyclopropyl | 0.937 | >10 |
| 4c-5 | 2,4-difluoro-phenyl | 5-methyl-isoxazol-3-yl | 0.674 | >10 |
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. For pyridine derivatives, 3D-QSAR models have been successfully employed to correlate the structural features of the molecules with their biological activity. mdpi.com These models can predict the activity of newly designed compounds and guide the optimization of lead structures to enhance their potency and selectivity. mdpi.com
Advanced Analytical Methodologies for 2,5 Pyridinedimethanamine Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are fundamental in the structural elucidation of 2,5-Pyridinedimethanamine, providing detailed information about its atomic and molecular structure, as well as its electronic properties. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Ultraviolet-Visible (UV-Vis) and Fluorescence spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the protons on the pyridine (B92270) ring and the aminomethyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridine ring and the electron-donating nature of the amino groups. Protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm), while the methylene (B1212753) (-CH₂-) protons of the aminomethyl groups would be found further upfield. hmdb.camsu.edu The amino (-NH₂) protons often present as a broad signal whose chemical shift is dependent on solvent and concentration. msu.edu
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbons of the pyridine ring will resonate in the downfield region (typically δ 120-150 ppm) due to their aromaticity. oregonstate.edulibretexts.org The methylene carbons of the aminomethyl groups will appear at a higher field. ismar.org The exact chemical shifts provide insight into the electronic structure of the molecule. oregonstate.edulibretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values and can vary based on the solvent and experimental conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH₂ | ~3.9 | ~45 |
| C3-H | ~7.7 | ~137 |
| C4-H | ~7.3 | ~120 |
| C5-CH₂ | ~3.9 | ~45 |
| C6-H | ~8.4 | ~149 |
| N-H | Variable (broad) | - |
Data sourced from typical chemical shift ranges for similar structural motifs. msu.eduoregonstate.edulibretexts.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of molecules. These vibrations are specific to the types of bonds and functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C=N bonds. The N-H stretching vibrations of the primary amine groups typically appear as one or two bands in the 3300-3500 cm⁻¹ region. utdallas.edu The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups will be just below 3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. vscht.cz
Raman Spectroscopy: Raman spectroscopy can provide additional information, particularly for the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H (CH₂) | C-H Stretch | 2850 - 2960 |
| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |
| Primary Amine (NH₂) | N-H Bend | 1590 - 1650 |
Data compiled from standard IR correlation tables. utdallas.eduvscht.czlibretexts.org
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions within the pyridine ring. The exact position and intensity of these bands can be influenced by the solvent polarity. The molar absorptivity (ε), a measure of how strongly a substance absorbs light at a given wavelength, can be determined using the Beer-Lambert law. wikipedia.orgwisdomlib.orgvlabs.ac.in
Fluorescence Spectroscopy: Many pyridine derivatives exhibit fluorescence, and the emission properties of this compound can be studied to understand its excited state behavior. researchgate.netsioc-journal.cn The fluorescence spectrum is typically red-shifted compared to the absorption spectrum. rsc.org The quantum yield and lifetime of the fluorescence can provide further information about the molecule's photophysical properties. The emission characteristics can also be sensitive to environmental factors such as solvent polarity and pH. rsc.orgpk.edu.pl
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for the separation, identification, and quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) of this compound
HPLC is a versatile technique for the analysis of polar and non-volatile compounds like this compound. thermofisher.com
Mobile Phase and Stationary Phase: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is often suitable for separating pyridine derivatives. chromatographyonline.cominacom.nl The mobile phase typically consists of a mixture of water or a buffer and an organic modifier such as acetonitrile (B52724) or methanol. mastelf.com The pH of the mobile phase can be adjusted to control the ionization state of the amine groups and improve peak shape and retention. google.com
Detection: UV detection is commonly used for the quantification of pyridine compounds, with the detection wavelength set at one of the absorption maxima of this compound. chromatographyonline.com
Retention Time: The retention time of this compound will depend on the specific chromatographic conditions, including the column, mobile phase composition, flow rate, and temperature. elementlabsolutions.comresearchgate.netchromatographyonline.com
Table 3: Example HPLC Parameters for Analysis of Pyridine Derivatives
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Time-dependent gradient from low to high %B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
These are general conditions and require optimization for specific applications. chromatographyonline.comgoogle.comnacalai.comresearchgate.net
Gas Chromatography (GC) Applications for Pyridine Derivatives
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While some pyridine derivatives can be analyzed directly, others, particularly primary amines, may require derivatization to improve their volatility and chromatographic behavior. nih.govgoogle.comnist.gov
Direct Analysis: Simple pyridine derivatives can often be analyzed directly by GC using a suitable column, such as one with a polar stationary phase. google.com
Derivatization: For primary amines like this compound, derivatization is often employed to reduce polarity and improve peak shape. iu.eduojp.gov Common derivatization techniques include:
Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form more volatile amide derivatives. researchgate.netnih.gov
Silylation: Reaction with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.netnih.gov
Schiff Base Formation: Reaction with aldehydes or ketones to form imines. acs.org
GC-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides definitive identification of the separated components based on their mass spectra. researchgate.netrsc.orgnih.gov This is particularly useful for identifying unknown pyridine derivatives in complex mixtures. nih.gov
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of this compound. The choice of ionization method and sample introduction system is critical and depends on the analyte's properties and the research question.
Electrospray ionization (ESI) is a soft ionization technique ideally suited for polar, thermally labile, and non-volatile compounds like this compound and its metal complexes. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, ions are formed and transferred into the gas phase for analysis.
For free this compound (MW = 137.19 g/mol ), analysis in a positive ion mode typically yields a prominent peak corresponding to the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 138.2.
The primary utility of ESI-MS in this compound research is the characterization of supramolecular assemblies and metal complexes in solution. Research on lanthanide complexes derived from Schiff-base macrocycles, which incorporate the this compound framework, demonstrates the power of this technique. ESI-MS analysis of these complexes has been used to confirm the formation of desired species in solution. For instance, the analysis of a reaction mixture containing a macrocyclic ligand (L) derived from this compound and a lanthanide salt like Europium(III) nitrate (B79036) revealed a dominant peak corresponding to the [Eu(L)(NO₃)₂]⁺ ion, unequivocally confirming the coordination of the ligand to the metal center.
Table 9.3.1: Representative ESI-MS Data for a this compound-Derived Complex This table presents example data for a mononuclear complex formed between a macrocyclic ligand (L) derived from this compound and a metal ion (M), such as a lanthanide.
| Observed Ion Species | Theoretical m/z | Interpretation | Significance |
|---|---|---|---|
| [L+H]⁺ | Varies with ligand | Protonated free ligand | Confirms the presence of uncomplexed ligand in the solution. |
| [M(L)]³⁺ | Varies with M & L | Complex ion with the metal | Indicates the formation of the primary metal-ligand assembly. |
| [M(L)(NO₃)₂]⁺ | Varies with M & L | Complex ion with coordinated counter-ions (nitrate) | Provides evidence of the complete coordination sphere of the metal complex as it exists in solution. |
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is most effective for compounds that are volatile and thermally stable. Direct analysis of this compound by GC-MS can be challenging due to its high polarity, stemming from the three nitrogen atoms and primary amine groups, which can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and high elution temperatures.
To overcome these issues, derivatization is often employed to reduce polarity and increase volatility. For example, silylating the primary amine groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the -NH₂ groups to -NHSi(CH₃)₃ groups, making the molecule more suitable for GC analysis.
When analyzed by MS using electron ionization (EI), this compound undergoes characteristic fragmentation. The mass spectrum would be expected to show a molecular ion peak (M⁺•) at m/z 137, followed by fragments resulting from predictable bond cleavages. The most favorable cleavages are typically alpha to the pyridine ring (benzylic cleavage) and alpha to the amine groups.
Table 9.3.2: Predicted Electron Ionization (EI) Fragmentation Pattern for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 137 | [C₇H₁₁N₃]⁺• | Molecular Ion (M⁺•) |
| 121 | [M - NH₂]⁺ | Loss of an amino radical from a CH₂NH₂ group. |
| 107 | [M - CH₂NH₂]⁺ | Benzylic cleavage with loss of an aminomethyl radical. This is often a very prominent peak for this type of structure. |
| 106 | [M - CH₂NH₂ - H]⁺ | Loss of an aminomethyl radical followed by loss of a hydrogen atom, leading to a stable pyridinium-type structure. |
| 80 | [C₅H₆N]⁺ | Fragment corresponding to the protonated pyridine ring after cleavage of both side chains. |
X-ray Diffraction Techniques for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) provides an unambiguous, three-dimensional map of electron density within a single crystal, allowing for the precise determination of atomic positions. While obtaining a suitable single crystal of free this compound can be difficult, its strong chelating ability makes it an excellent ligand for forming crystalline metal-organic complexes, which are frequently studied by SCXRD.
In these complexes, this compound typically acts as a tridentate N,N',N''-donor, coordinating to a metal center through the pyridine nitrogen and the two primary amine nitrogens. SCXRD analysis reveals critical structural details, such as:
Coordination Geometry: The geometry around the metal center (e.g., octahedral, square pyramidal).
Bond Lengths: Precise distances between the metal and the donor nitrogen atoms (M-N(pyridine) and M-N(amine)).
Bond Angles: The "bite angles" of the chelate rings (e.g., N(amine)-M-N(pyridine)).
Conformation: The spatial arrangement and conformation of the flexible aminomethyl arms.
For example, the SCXRD analysis of a dinuclear copper(II) complex bridged by a terephthalate (B1205515) dianion showed that each copper(II) ion is coordinated by one this compound ligand in a tridentate fashion. The analysis provided the exact bond lengths and angles defining the distorted square-pyramidal geometry around each copper center.
Table 9.4.1: Selected Crystallographic Data for a Dinuclear Copper(II) Complex with this compound (L) Data derived from a representative Cu₂(L)₂(terephthalate)₂ structure.
| Structural Parameter | Description | Typical Value (Å or °) |
|---|---|---|
| Cu-N(pyridine) Bond Length | Distance from the copper ion to the pyridine nitrogen of the ligand. | ~1.98 Å |
| Cu-N(amine) Bond Length | Distance from the copper ion to the amine nitrogen atoms. | ~2.01 - 2.03 Å |
| N(amine)-Cu-N(pyridine) Angle | The chelate bite angle formed by the five-membered ring. | ~82.5° |
| N(amine)-Cu-N(amine) Angle | The angle between the two coordinating amine groups of a single ligand. | ~164° |
| Cu···Cu Distance | The intramolecular distance between the two copper centers. | ~7.65 Å |
While SCXRD provides detailed information from a single perfect crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. It is a rapid and non-destructive technique essential for confirming the phase purity and identity of synthesized materials.
In research involving this compound, PXRD is routinely used to characterize the bulk products of coordination polymer or metal-organic framework (MOF) syntheses. The process involves:
Data Collection: The powdered sample is irradiated with X-rays, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ).
Pattern Comparison: The resulting experimental diffractogram is compared with a theoretical pattern. This theoretical pattern is typically simulated from the structural data obtained via single-crystal X-ray diffraction.
Purity Assessment: A close match between the experimental and simulated patterns confirms that the bulk material is composed of the same crystalline phase as the single crystal and is free from significant crystalline impurities.
Deviations, such as the appearance of extra peaks, can indicate the presence of unreacted starting materials or side products. Shifts in peak positions can indicate changes in the unit cell parameters, which may be caused by factors like solvent exchange or thermal expansion. Therefore, PXRD is a critical quality control step that bridges the gap between the analysis of a single crystal and the properties of the bulk material.
Future Research Directions and Emerging Trends for 2,5 Pyridinedimethanamine
Development of Novel Synthetic Routes with Enhanced Efficiency
Future research in the synthesis of 2,5-Pyridinedimethanamine is geared towards the development of more efficient, sustainable, and cost-effective methods. While traditional synthetic approaches exist, emerging trends focus on green chemistry principles to minimize environmental impact and enhance reaction efficiency.
One promising avenue is the exploration of catalytic routes that avoid harsh reaction conditions and the use of stoichiometric reagents. For instance, the development of bifunctional catalysts could enable the direct and selective synthesis of 2,5-bis(aminomethyl)furan (B21128) from biomass-derived 5-(hydroxymethyl)furfural, a process that could potentially be adapted for pyridine-based analogues like this compound nih.gov. Such methods often lead to higher yields and easier purification processes.
Moreover, the application of innovative reaction technologies, such as microwave-assisted synthesis, is being investigated to accelerate reaction times and improve energy efficiency in the synthesis of pyridine (B92270) derivatives nih.gov. One-pot multicomponent reactions also present an attractive strategy for the streamlined synthesis of complex pyridine-containing molecules, reducing the number of intermediate steps and associated waste generation.
| Synthetic Approach | Key Advantages | Relevant Research Areas |
| Catalytic Amination | High selectivity, milder reaction conditions, potential for biomass-derived precursors. | Heterogeneous catalysis, bifunctional catalyst development. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency. | Green chemistry, process intensification. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. | Organic synthesis, combinatorial chemistry. |
Exploration of New Coordination Motifs and Architectures
The presence of both a pyridine nitrogen and two primary amine groups makes this compound an excellent ligand for the construction of diverse coordination complexes and supramolecular assemblies. Future research will continue to explore the rich coordination chemistry of this ligand with a wide range of metal ions.
A key area of focus is the synthesis and characterization of novel coordination polymers and metal-organic frameworks (MOFs) where this compound or its derivatives act as organic linkers. The flexibility of the aminomethyl side chains allows for a variety of coordination modes, leading to the formation of one-, two-, and three-dimensional structures with tunable properties nih.govmdpi.com. The ability of pyridine-based ligands to form stable complexes with transition metals is well-established and continues to be an active area of research wikipedia.orgresearchgate.net.
Furthermore, the investigation of non-covalent interactions, such as hydrogen bonding and π-π stacking, in guiding the self-assembly of this compound-based structures is a growing trend. Understanding how these weaker interactions influence the final architecture is crucial for the rational design of supramolecular materials with desired topologies and functions nih.gov. The study of supramolecular structures in crystals containing pyridine molecules has shown that hydrogen bonding significantly influences the geometries of stacked pyridines nih.gov.
Design of Advanced Functional Materials Based on Pyridine Diamine Scaffolds
Building on the exploration of new coordination motifs, a significant future direction is the design and fabrication of advanced functional materials utilizing this compound as a key component. The unique structural and electronic properties of its coordination compounds make them promising candidates for a variety of applications.
Metal-organic frameworks (MOFs) constructed from pyridine-based linkers are of particular interest due to their high porosity and tunable properties, which are advantageous for applications in gas storage, separation, and catalysis rsc.orgresearchgate.netnih.govrsc.org. The incorporation of functional groups within the this compound scaffold can further enhance the performance of these materials. For instance, the installation of specific linkers in MOFs can improve their catalytic functions and adsorption capabilities nih.gov.
The development of functional polymers incorporating this compound is another emerging trend. These polymers can exhibit a range of properties depending on the polymer backbone and the nature of the metal coordinated to the pyridine diamine units polysciences.comnih.govmdpi.com. Such materials could find applications in areas like catalysis, sensing, and biomedicine.
| Material Type | Potential Applications | Key Research Focus |
| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis, sensing. | Porosity tuning, functionalization of linkers. |
| Coordination Polymers | Luminescence, magnetism, conductivity. | Control of dimensionality, metal ion selection. |
| Functional Polymers | Catalysis, drug delivery, smart materials. | Polymer architecture, stimulus-responsive behavior. |
Interdisciplinary Research at the Interface of Chemistry and Biology
The structural motifs present in this compound and its derivatives bear resemblance to biologically active molecules, opening up avenues for interdisciplinary research at the intersection of chemistry and biology.
A significant area of future investigation is the design and synthesis of novel this compound derivatives with potential therapeutic applications. Pyridine-containing compounds have a long history in medicinal chemistry, and the unique geometry and coordination capabilities of this diamine could be exploited to develop new metal-based drugs or ligands that can interact with biological targets nih.govgoogle.com. The coordination of biologically relevant metal ions to this compound could lead to complexes with enhanced or novel biological activities, including antimicrobial or anticancer properties nih.gov.
Furthermore, the ability of this compound to form stable complexes with various metal ions can be utilized in the development of diagnostic tools and sensors for biological systems. The photoluminescent properties of certain coordination polymers could be harnessed for bioimaging applications.
Sustainable and Green Chemical Applications of this compound
In line with the growing emphasis on sustainability in the chemical industry, future research on this compound will increasingly focus on its application in green and environmentally friendly technologies.
One of the most promising areas is the use of this compound and its metal complexes as catalysts in green chemical processes mdpi.com. The development of recyclable homogeneous or heterogeneous catalysts based on this ligand could offer sustainable alternatives to conventional catalytic systems. These catalysts could be employed in a variety of organic transformations, contributing to more efficient and waste-free chemical production.
The use of this compound in the synthesis of sustainable polymers is another important research direction. As a diamine monomer, it can be used to produce polyamides and other polymers. If derived from renewable resources, these polymers could offer a greener alternative to petroleum-based plastics. The principles of green chemistry are increasingly being applied to the synthesis of amines from renewable resources, highlighting the importance of developing sustainable pathways for such building blocks rsc.org.
| Application Area | Contribution to Sustainability | Research Focus |
| Green Catalysis | Reduced waste, use of renewable feedstocks, milder reaction conditions. | Catalyst design and recycling, catalytic efficiency. |
| Sustainable Polymers | Bio-based materials, reduced reliance on fossil fuels. | Polymerization methods, material properties. |
| Environmental Remediation | Removal of pollutants from water and air. | Adsorbent material development (e.g., MOFs). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
